Boiling Point Elevation as a Quantified Thermal Processing Advantage
The predicted boiling point of 1,2-bis(ethylthio)ethene (233.3 °C) exceeds that of the methyl analog (184.0 °C) by 49.3 °C under standardized atmospheric pressure [1][2]. This difference lowers evaporative loss during high-temperature film formation and device curing.
| Evidence Dimension | Boiling point at 760 mmHg |
|---|---|
| Target Compound Data | 233.3 ± 20.0 °C |
| Comparator Or Baseline | 1,2-Bis(methylthio)ethene: 184.0 ± 20.0 °C |
| Quantified Difference | 49.3 °C higher |
| Conditions | Predicted by ACD/Labs Percepta model, normalized to 760 mmHg |
Why This Matters
The elevated boiling point minimizes monomer evaporation in vacuum thermal deposition, preserving film stoichiometry and reducing chamber maintenance intervals.
- [1] PubChem Compound Summary, CID 544044, (E)-1,2-Bis(ethylthio)ethene. View Source
- [2] PubChem Compound Summary, CID 138085, (E)-1,2-Bis(methylthio)ethene. View Source
